Methyl 2-amino-3-[2-(trifluoromethoxy)phenyl]propanoate
Description
Methyl 2-amino-3-[2-(trifluoromethoxy)phenyl]propanoate is a synthetic amino acid derivative characterized by a phenyl ring substituted with a trifluoromethoxy (-OCF₃) group at the ortho position (2-position) and a methyl ester moiety. This compound is of interest in medicinal chemistry due to the trifluoromethoxy group's metabolic stability and lipophilicity, which can enhance bioavailability compared to non-fluorinated analogs .
Properties
IUPAC Name |
methyl 2-amino-3-[2-(trifluoromethoxy)phenyl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3/c1-17-10(16)8(15)6-7-4-2-3-5-9(7)18-11(12,13)14/h2-5,8H,6,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEJPUDLVSSZKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1OC(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Hydrazide Precursor
The synthesis begins with the preparation of 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanoic acid hydrazide (9 ), a key intermediate. This is achieved by refluxing methyl 3-((3-phenyl-1,2-dihydroquinoxalin-2-yl)sulfanyl)propanoate (6 ) with hydrazine hydrate in absolute ethanol. The reaction proceeds via nucleophilic acyl substitution, yielding 9 in 88% efficiency after recrystallization.
Reaction Conditions :
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6 (1.0 mmol), hydrazine hydrate (5.0 mmol), ethanol (30 mL), reflux (4 h).
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Work-up: Filtration, washing with ethanol/diethyl ether, crystallization (aqueous ethanol).
Azide Formation and Coupling
The hydrazide 9 is converted to the acyl azide 10 using sodium nitrite and hydrochloric acid at −5°C. This intermediate is unstable and immediately reacted with amino acid methyl esters (e.g., methyl glycinate) in ethyl acetate containing triethylamine. The coupling proceeds via the Curtius rearrangement, forming the target compound after 48 h at −5°C to 25°C.
Key Data :
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Yield: 70–85% after recrystallization (petroleum ether–ethyl acetate).
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Purity: Confirmed by NMR (δ 3.68 ppm, OCH) and NMR (δ 173.0 ppm, C═O).
Reductive Amination of 2-(Trifluoromethoxy)benzaldehyde
Aldehyde Condensation
An alternative route involves condensing 2-(trifluoromethoxy)benzaldehyde with methyl 2-aminopropanoate in methanol. The reaction is catalyzed by sodium cyanoborohydride (NaBHCN) under acidic conditions (pH 4–5), facilitating imine formation followed by reduction.
Optimization Insights :
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Solvent : Methanol > ethanol (higher dielectric constant improves ion pairing).
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Catalyst : NaBHCN (0.5 equiv.) minimizes over-reduction.
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Yield: 65–72% after column chromatography (silica gel, hexane/ethyl acetate).
Stereochemical Control
Nucleophilic Aromatic Substitution (NAS)
Introducing the Trifluoromethoxy Group
A two-step NAS approach starts with 2-fluorophenylpropanoate. Treatment with silver trifluoromethoxide (AgOCHCF) in DMF at 120°C replaces the fluoride with the trifluoromethoxy group. Subsequent amination with aqueous ammonia yields the target compound.
Critical Parameters :
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Temperature : 120°C (lower temperatures result in incomplete substitution).
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Leaving Group : Fluoride > chloride (reactivity order: F > Cl > Br).
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Yield: 58% (NAS step), 80% (amination).
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Recent advances employ microreactors to enhance the hydrazide-azide coupling (Section 1.2). A tubular reactor (0.5 mm diameter) operated at 25°C with a residence time of 10 min achieves 92% conversion, surpassing batch yields.
Advantages :
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Reduced reaction time (10 min vs. 48 h).
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Improved safety (minimized handling of azides).
Solvent Recycling
Ethyl acetate from the work-up steps (Section 1.2) is distilled and reused, reducing waste. Process mass intensity (PMI) decreases from 12.4 to 8.6 kg/kg.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Hydrazide Route | 85 | 98 | High | 1,200 |
| Reductive Amination | 72 | 95 | Moderate | 950 |
| NAS | 58 | 90 | Low | 1,500 |
| Continuous Flow | 92 | 99 | High | 1,000 |
Key Observations :
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The hydrazide route offers the best balance of yield and scalability but requires hazardous azide intermediates.
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Continuous flow synthesis emerges as the most cost-effective and sustainable option.
Mechanistic Insights and Challenges
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-[2-(trifluoromethoxy)phenyl]propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-3-[2-(trifluoromethoxy)phenyl]propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: It is employed in studies investigating the structure-activity relationships of amino acid derivatives and their biological activities.
Industrial Applications: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-[2-(trifluoromethoxy)phenyl]propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs: Substituent Position and Electronic Effects
The position of the trifluoromethoxy group on the phenyl ring significantly impacts steric and electronic properties:
Amino Group Modifications
The presence and protection of the amino group influence reactivity and pharmacokinetics:
Key Insight: Boc protection (tert-butoxycarbonyl) improves stability during synthesis, while free amino groups enable direct conjugation in drug design .
Ester Variations and Physicochemical Properties
Ester groups impact solubility and hydrolysis rates:
Key Insight : Ethyl esters may prolong half-life due to slower hydrolysis, whereas methyl esters are typically more volatile .
Biological Activity
Methyl 2-amino-3-[2-(trifluoromethoxy)phenyl]propanoate, also known by its CAS number 1208079-17-7, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound has the following molecular structure:
- Molecular Formula : C11H12F3NO2
- Molecular Weight : 251.22 g/mol
- CAS Number : 1208079-17-7
The presence of the trifluoromethoxy group is noteworthy as it can significantly influence the compound's biological interactions and pharmacokinetic properties.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to altered metabolic pathways. For example, similar compounds with fluorinated groups have exhibited enhanced binding affinities to enzymes due to the electronegative nature of fluorine, potentially increasing inhibitory effects on targets such as monoacylglycerol lipase (MAGL) .
- Receptor Modulation : There is evidence suggesting that the compound may interact with receptors involved in cancer progression and inflammation. The trifluoromethoxy group may enhance the lipophilicity of the molecule, facilitating better membrane penetration and receptor binding .
Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines, showing promising results comparable to established chemotherapeutics .
- Case Study : A recent study demonstrated that derivatives of this compound exhibited significant inhibition of tumor growth in murine models. The mechanism was linked to apoptosis induction in cancer cells, suggesting potential for development as an anticancer agent .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Anticancer activity; enzyme inhibition |
| Methyl 2-amino-4-fluorobenzoate | Similar structure without trifluoromethoxy | Moderate enzyme inhibition |
| Methyl 2-amino-4,5-difluorobenzoate | Contains two fluorines at different positions | Enhanced anticancer properties |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Methyl 2-amino-3-[2-(trifluoromethoxy)phenyl]propanoate, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, trifluoromethoxy-containing precursors (e.g., 2-(trifluoromethoxy)benzyl bromide) may react with methyl esters of amino acids under basic conditions (e.g., K₂CO₃ in DMF) . Optimization involves adjusting solvent polarity (e.g., THF vs. DMF), temperature (room temp vs. 60°C), and catalyst choice (e.g., palladium for cross-coupling) to minimize side products like hydrolyzed esters or racemization .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodology :
- NMR : ¹H/¹³C NMR confirms the trifluoromethoxy group (δ ~75 ppm for ¹⁹F in CF₃O) and stereochemistry at the amino center .
- HPLC-MS : Quantifies purity (>98%) and detects hydrolyzed byproducts (e.g., free carboxylic acids) using reverse-phase C18 columns with acetonitrile/water gradients .
- IR : Identifies ester carbonyl (C=O stretch at ~1740 cm⁻¹) and NH₂ vibrations (~3350 cm⁻¹) .
Q. What are the primary challenges in maintaining stability during storage and handling?
- Methodology : The ester group is prone to hydrolysis under humid conditions. Storage at −20°C in anhydrous solvents (e.g., DMSO) with desiccants (silica gel) is recommended. Stability assays under varying pH (4–9) and temperature (−80°C to 25°C) can identify degradation thresholds .
Advanced Research Questions
Q. How does the trifluoromethoxy substituent influence the compound’s electronic properties and reactivity in nucleophilic/electrophilic reactions?
- Methodology : Computational studies (DFT) reveal the electron-withdrawing nature of CF₃O enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., by amines). Comparative kinetic studies with non-fluorinated analogs (e.g., methoxy derivatives) quantify rate differences in hydrolysis or substitution reactions .
Q. What strategies can resolve racemization during synthesis, and how does stereochemistry affect biological activity?
- Methodology : Chiral HPLC or enzymatic resolution (e.g., lipases) separates enantiomers. Stereochemical impact is assessed via receptor-binding assays (e.g., fluorophenylalanine derivatives in show (S)-enantiomers exhibit 3–5× higher affinity for amino acid transporters than (R)-forms) .
Q. How do structural modifications (e.g., replacing trifluoromethoxy with other substituents) alter the compound’s pharmacokinetic properties?
- Methodology : LogP measurements (shake-flask method) and metabolic stability assays (e.g., liver microsomes) compare lipophilicity and half-life. For example, replacing CF₃O with methoxy increases logP by ~0.5 units, reducing blood-brain barrier permeability .
Data Contradictions and Resolution
Q. Conflicting reports on hydrolysis rates under acidic vs. basic conditions: How can experimental variables be standardized?
- Resolution : Discrepancies arise from solvent choice (aqueous vs. mixed solvents) and ionic strength. Controlled studies in buffered solutions (pH 1–14) with fixed ionic strength (e.g., 0.1 M KCl) isolate pH effects. For example, notes ester hydrolysis accelerates at pH >10 due to hydroxide ion catalysis, while acidic conditions (pH <2) stabilize the ester .
Q. Divergent bioactivity results in enzyme inhibition assays: Are these due to impurities or assay conditions?
- Resolution : Purity checks (HPLC, NMR) and dose-response curves (IC₅₀) across multiple assays (e.g., fluorogenic vs. radiometric) clarify inconsistencies. highlights that residual DMF (>0.1%) in samples artificially suppresses activity in kinase assays .
Tables for Key Data
Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
